2-Bromo-4-(methylthio)phenol
Description
Significance of Halogenated Phenols in Contemporary Organic Chemistry Research
Halogenated phenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more halogen atoms. iitk.ac.in This structural feature imparts distinct chemical and physical properties, making them valuable in various scientific and industrial applications. teachy.app The presence of halogens on the aromatic ring influences the compound's reactivity, acidity, and biological activity. iitk.ac.inwikipedia.org
In organic synthesis, halogenated phenols serve as versatile intermediates. The halogen atom can act as a leaving group in nucleophilic substitution reactions or facilitate cross-coupling reactions, enabling the construction of more complex molecules. wikipedia.org Their enhanced reactivity towards electrophilic aromatic substitution allows for the introduction of other functional groups onto the aromatic ring. wikipedia.org
Furthermore, halogenated phenols are studied for their potential biological activities. Some have been investigated for their antimicrobial and preservative properties. chemimpex.comguidechem.com The specific type and position of the halogen atom can significantly impact the compound's efficacy and spectrum of activity. Research in this area continues to explore the potential of these compounds in the development of new therapeutic agents and functional materials. rsc.org
Strategic Importance of Aryl Thioethers in Chemical Synthesis and Materials Science
Aryl thioethers, also known as aryl sulfides, are a crucial class of sulfur-containing organic compounds. uni-goettingen.de Their structure, which features a sulfur atom bonded to an aromatic ring, is a key component in a wide array of pharmaceuticals, natural products, and advanced materials. uni-goettingen.denih.gov The sulfur atom in aryl thioethers can be easily oxidized to form sulfoxides and sulfones, which are also important functional groups in medicinal chemistry. uni-goettingen.de
The synthesis of aryl thioethers is a significant focus in organic chemistry. Traditional methods often involve the cross-coupling of aryl halides with thiols, a reaction that has been continually refined to improve efficiency and substrate scope. nih.govresearchgate.net Newer, innovative methods, such as transition-metal-catalyzed decarbonylation of thioesters, are also being developed to overcome the limitations of traditional approaches. nih.gov
In materials science, the incorporation of the aryl thioether moiety can enhance the properties of polymers. For instance, aryl polythioethers exhibit improved characteristics compared to their polyether counterparts. nih.gov The unique electronic and physical properties of aryl thioethers also make them valuable in the design of functional materials, including sulfur-functionalized metal-organic frameworks. nih.gov
Structural Elucidation and Research Implications of 2-Bromo-4-(methylthio)phenol
This compound possesses a distinct molecular architecture that combines the features of both a halogenated phenol and an aryl thioether. Its chemical formula is C7H7BrOS, and it has a molecular weight of 219.10 g/mol . bldpharm.com The structure consists of a phenol ring with a bromine atom at the second position and a methylthio group (-SCH3) at the fourth position.
The presence of these functional groups on the same molecule creates a platform for diverse chemical transformations. The hydroxyl group can undergo reactions typical of phenols, while the bromine atom provides a site for cross-coupling reactions. The methylthio group can be oxidized or otherwise modified, adding to the compound's synthetic versatility.
Research involving this compound has explored its utility in various chemical syntheses. It has been used as a precursor or intermediate in the creation of more complex molecules with potential applications in medicinal chemistry and materials science. mdpi.com For example, it has been used in derivatization processes to enhance the detection of certain compounds in analytical chemistry. mdpi.com The compound's unique combination of reactive sites makes it a valuable building block for the synthesis of novel organic compounds with tailored properties.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 131845-96-0 |
| Molecular Formula | C7H7BrOS |
| Molecular Weight | 219.10 |
| SMILES Code | OC1=CC=C(SC)C=C1Br |
Structure
3D Structure
Properties
Molecular Formula |
C7H7BrOS |
|---|---|
Molecular Weight |
219.10 g/mol |
IUPAC Name |
2-bromo-4-methylsulfanylphenol |
InChI |
InChI=1S/C7H7BrOS/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 |
InChI Key |
UBQLVZHSQKAGMQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)O)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Pathways for 2 Bromo 4 Methylthio Phenol and Its Analogues
Direct Synthesis Approaches for 2-Bromo-4-(methylthio)phenol
Direct synthesis methods offer a more streamlined route to this compound, primarily through electrophilic bromination or the formation of the carbon-sulfur bond.
Regioselective Electrophilic Bromination of 4-(methylthio)phenol (B156131)
The most direct route to this compound involves the regioselective electrophilic bromination of 4-(methylthio)phenol. The hydroxyl and methylthio groups are ortho-, para-directing, making the selective introduction of a bromine atom at the C2 position a significant challenge. The inherent electronic properties of the starting material often lead to a mixture of isomers.
Recent advancements have focused on improving the regioselectivity of this reaction. One notable method involves the use of trimethylbromosilane (TMSBr) as the brominating agent in the presence of an aryl sulfoxide (B87167) activator. chemistryviews.orggoogle.com This approach allows for high regioselectivity, favoring the formation of the desired 2-bromo isomer. chemistryviews.orggoogle.com The reaction is typically carried out in a solvent like acetonitrile (B52724) at room temperature. chemistryviews.org The steric bulk of the aryl sulfoxide is believed to play a crucial role in directing the bromination to the less hindered ortho-position. chemistryviews.org
Another approach utilizes a combination of potassium bromide (KBr) and a layered double hydroxide-supported bromate (B103136) (ZnAl–BrO3−–LDHs) in an acetic acid/water mixture. mdpi.com This system has shown good yields for the para-bromination of various phenol (B47542) derivatives and can be adapted for ortho-bromination depending on the substrate's substitution pattern. mdpi.com
Traditional brominating agents like bromine (Br2) have also been employed, often in the presence of a Lewis acid or in a specific solvent system to control the regioselectivity. However, these methods can sometimes lead to the formation of byproducts.
Table 1: Comparison of Reagents for Regioselective Bromination of 4-(methylthio)phenol
| Brominating Agent | Activator/Catalyst | Solvent | Key Advantages |
| Trimethylbromosilane (TMSBr) | Aryl Sulfoxide | Acetonitrile | High regioselectivity for the 2-bromo isomer. chemistryviews.orggoogle.com |
| Potassium Bromide (KBr) | ZnAl–BrO3−–LDHs | Acetic Acid/Water | Good yields and regioselectivity. mdpi.com |
| Bromine (Br2) | Lewis Acid | Various | Traditional method, can be effective with optimization. |
Carbon-Sulfur Bond Formation via Thioetherification of Brominated Phenolic Precursors
An alternative strategy involves forming the carbon-sulfur bond on a pre-brominated phenolic ring. This is particularly useful when the desired brominated phenol is readily available.
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming C-S bonds. Palladium and copper catalysts are the most commonly employed for the thioetherification of aryl halides. acsgcipr.org
Palladium-Catalyzed Thioetherification: Buchwald-Hartwig amination conditions can be adapted for C-S bond formation. These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl bromide with a thiol. acsgcipr.org The choice of ligand is critical for the success of the reaction. acsgcipr.org
Copper-Catalyzed Thioetherification (Ullmann Condensation): Copper-catalyzed Ullmann-type reactions are a classic method for forming aryl thioethers. researchgate.net Modern variations of this reaction often use ligands like oxalic diamides to facilitate the coupling of aryl bromides with thiols under milder conditions. researchgate.net A combination of CuI and an oxalic diamide (B1670390) ligand has proven to be an effective catalytic system. researchgate.net
In recent years, photoredox catalysis has emerged as a mild and efficient method for C-S bond formation. These reactions utilize visible light to generate reactive intermediates that can participate in cross-coupling reactions.
A dual catalytic system involving a photoredox catalyst (like a ruthenium or iridium complex) and a nickel catalyst can effectively couple aryl bromides with thiols. nih.govacs.org This method is advantageous as it often proceeds under mild, room-temperature conditions and can tolerate a wide range of functional groups. acs.org The mechanism involves the generation of a thiyl radical via hydrogen atom transfer (HAT) from the thiol, which then engages in the nickel-catalyzed cross-coupling cycle. acs.org
Brønsted acid-facilitated thioetherification using nickel and visible light has also been developed, offering a rapid and scalable method for synthesizing thioethers. uni-regensburg.de
Multistep Synthetic Routes through Sequential Functional Group Interconversions
In some cases, a multistep synthesis involving sequential functional group interconversions may be the most practical approach. This could involve, for example, the Sandmeyer reaction of a corresponding aniline (B41778) derivative to introduce the bromine atom, followed by a separate step to introduce the methylthio group. Another possibility is the protection of the hydroxyl group, followed by directed ortho-lithiation, quenching with a sulfur electrophile, and subsequent deprotection.
Synthesis of Structurally Related Brominated Aryl Thioether Phenols
The synthetic strategies described for this compound are broadly applicable to the synthesis of its structural analogs. For instance, the synthesis of 5-(4-Bromophenoxy)-2-(methylthio)phenol has been achieved by the reaction of 3-(4-Bromophenoxy)phenol with methyl sulfenyl chloride. prepchem.com
The synthesis of other brominated aryl thioether phenols often involves similar key steps:
Regioselective Bromination: The position of bromination on the phenolic ring can be controlled by the choice of brominating agent and reaction conditions, as well as the directing effects of existing substituents. mdpi.com
Thioetherification: Palladium or copper-catalyzed cross-coupling reactions are versatile methods for introducing the thioether moiety onto a variety of brominated phenolic scaffolds. acsgcipr.orgresearchgate.net The substrate scope for these reactions is generally broad, allowing for the synthesis of a diverse range of analogs.
Photoredox Catalysis: Visible-light-mediated methods offer a powerful and often more sustainable alternative for the synthesis of these compounds, with the potential for high functional group tolerance. nih.govacs.orguni-regensburg.de
The synthesis of highly functionalized aryl xanthates, which are precursors to thiols, has been achieved through the bromothiolation of arynes. acs.org This method allows for the preparation of ortho-bromobenzenethiol equivalents with a wide range of functional groups. acs.org
Strategic Halogenation and Thiolation Protocols for Substituted Phenols
The synthesis of halogenated and thiolated phenols requires precise control over reaction conditions to achieve the desired regioselectivity. The hydroxyl group of the phenol is a highly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. byjus.com This inherent reactivity necessitates careful selection of reagents and solvents to control the position of substitution.
Halogenation:
The bromination of p-cresol (B1678582) (4-methylphenol) is a common starting point for synthesizing related bromo-phenols. evitachem.comquickcompany.in The reaction of phenols with bromine can proceed readily, even without a Lewis acid catalyst. byjus.com However, to achieve monobromination and control the position of the bromine atom, specific conditions are employed. For instance, the bromination of 4-methylphenol in the absence of light and within a temperature range of 20°C to 40°C can yield 2-bromo-4-methylphenol (B149215). quickcompany.in Solvents like methylene (B1212753) chloride, chloroform, or toluene (B28343) can be used. google.com The use of a brominating agent such as liquid bromine dissolved in triflic acid has also been reported, although this can lead to a mixture of products. quickcompany.in
A continuous bromination process for p-cresol has been developed to improve selectivity and yield. google.com This method involves carefully controlling the molar ratio of bromine to p-cresol and the reaction temperature, which can range from -20°C to 30°C. google.com By preventing the generated 2-bromo-4-methylphenol from further contact with bromine, side reactions are minimized. google.com In one example of this continuous process, a yield of 90.7% for 2-bromo-4-methylphenol with a purity of 99.8% was achieved after rectification. google.com
Electrochemical methods are also being explored to enhance site-selectivity in phenol halogenation. europa.eu These methods aim to control the reaction by manipulating reactive intermediates through electrochemistry. europa.eu
Thiolation:
The introduction of a methylthio group can be achieved through various methods. One approach involves the reaction of a phenol with methyl sulfenyl chloride. For example, 5-(4-bromophenoxy)-2-(methylthio)phenol is synthesized by reacting 3-(4-bromophenoxy)phenol with freshly prepared methyl sulfenyl chloride in methylene chloride at low temperatures. prepchem.com
Another strategy for introducing a sulfur-containing group is through the reaction of a mercaptophenol with an appropriate reagent. For instance, phenolic thioethers can be produced by reacting a mercaptophenol with a halide in the presence of a base like sodium hydroxide. google.com
Recent advancements include copper-catalyzed thiolation of phenols. This method involves the C-H borylation of a phenol, followed by a copper-catalyzed reaction with a thiosulfonate, such as S-(4-tolyl) 4-toluenethiosulfonate. sorbonne-universite.fr This approach allows for the synthesis of a variety of substituted phenolic thioethers.
A summary of reaction conditions for the synthesis of halogenated and thiolated phenols is presented in the table below.
| Starting Material | Reagent(s) | Solvent | Temperature | Product | Yield (%) | Reference |
| p-Cresol | Bromine | Methylene Chloride | -20 to 30 °C | 2-Bromo-4-methylphenol | 90.7 | google.com |
| 4-Methylphenol | Bromine | Triflic Acid | 25 °C | 2-Bromo-4-methylphenol | 12.05 | quickcompany.in |
| 3-(4-Bromophenoxy)phenol | Methyl Sulfenyl Chloride | Methylene Chloride | -20 °C | 5-(4-Bromophenoxy)-2-(methylthio)phenol | - | prepchem.com |
| o-Substituted Phenols | 1. Diethylsilane, Bis(pinacolato)diboron (Ir-catalyzed) 2. S-(4-tolyl) 4-toluenethiosulfonate (Cu-catalyzed) | - | - | o-Thiolated Phenols | - | sorbonne-universite.fr |
Divergent Synthetic Pathways to Novel Phenolic Thioether Derivatives
The synthesis of novel phenolic thioether derivatives often starts from readily available substituted phenols, which are then functionalized through a series of reactions. These pathways allow for the creation of a diverse range of molecules with different substitution patterns.
One divergent approach begins with the synthesis of a halogenated phenol, which then serves as a scaffold for further modifications. For example, 2-bromo-4-methylphenol can be synthesized from 4-methylphenol. This intermediate can then be used in coupling reactions to create more complex structures.
Another strategy involves the multi-step synthesis of complex heterocyclic compounds containing a phenolic thioether moiety. For instance, the synthesis of 5-(2-bromo-4-methylthiazol-5-yl)-3-(methylthio)-1H-pyrazole starts with the bromination of 2-amino-4-methylthiazole-5-ethylcarboxylate. researchgate.net The resulting bromo-thiazole undergoes several transformations, including hydrolysis, amidation, and reaction with a Grignard reagent, followed by cyclization with carbon disulfide and hydrazine (B178648) hydrate (B1144303) to yield the final product. researchgate.net
The synthesis of thioether derivatives of quinolones has been achieved via a Palladium-NHC catalyzed cross-coupling reaction. thieme-connect.com This method allows for the coupling of 3-iodo-substituted 4-quinolones with various thiophenols, affording the corresponding 3-aryl sulfide-4-quinolones in good to excellent yields. thieme-connect.com The reaction conditions are optimized using a Pd-NHC catalyst, DBU as a base, and DMF as a solvent. thieme-connect.com
A metal-free, one-pot, four-component coupling reaction has been developed for the synthesis of thiophosphonium salts. acs.org These salts serve as building blocks for the divergent synthesis of thioethers, thioesters, and dithioester derivatives. acs.org The process involves the direct coupling of thiols and aldehydes with triphenylphosphine (B44618) (PPh₃) and trifluoromethanesulfonic acid (TfOH). acs.org
The synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol from 4-bromophenol, thiomorpholine, and formaldehyde (B43269) demonstrates a direct method for introducing a thioether-containing side chain onto a phenolic ring. mdpi.com The reaction is facilitated by infrared light irradiation and yields the product in 63% yield after purification. mdpi.com
The synthesis of analogues of phosphodiesterase 10A inhibitors involves the O-alkylation of a phenol intermediate with reagents like 2-bromo-1-fluoroethane to introduce a thioether-containing side chain. nih.gov
A summary of synthetic pathways to novel phenolic thioether derivatives is presented in the table below.
| Starting Material(s) | Key Reaction Type(s) | Product Class | Reference |
| 4-Methylphenol | Halogenation, Coupling Reactions | Complex Phenolic Derivatives | |
| 2-Amino-4-methylthiazole-5-ethylcarboxylate | Bromination, Hydrolysis, Amidation, Grignard Reaction, Cyclization | Heterocyclic Phenolic Thioethers | researchgate.net |
| 3-Iodo-substituted 4-quinolones, Thiophenols | Pd-NHC Catalyzed Cross-Coupling | 3-Aryl Sulfide-4-quinolones | thieme-connect.com |
| Thiols, Aldehydes, PPh₃, TfOH | One-pot, Four-component Coupling | Thiophosphonium Salts (precursors to thioethers) | acs.org |
| 4-Bromophenol, Thiomorpholine, Formaldehyde | Mannich-type Reaction | Thiomorpholin-4-ylmethyl-phenols | mdpi.com |
| Phenol Intermediates, 2-Bromo-1-fluoroethane | O-alkylation | Thioether-containing Analogues | nih.gov |
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 Methylthio Phenol
Reactivity of the Bromine Substituent in Aromatic Systems
The bromine atom attached to the aromatic ring is a primary site for synthetic modification. Its reactivity is influenced by the other substituents on the phenol (B47542) ring and is primarily exploited through nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aryl halides. fishersci.fi In this two-step process, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the bromide ion restores the aromaticity of the ring.
For SNAr to proceed, the aromatic ring typically requires activation by electron-withdrawing groups. fishersci.fi In 2-Bromo-4-(methylthio)phenol, the hydroxyl group is strongly activating, which generally disfavors the SNAr mechanism. However, the reaction can be facilitated under specific conditions or with highly reactive nucleophiles. The mechanism involves the addition of the nucleophile to form a resonance-stabilized carbanion, followed by the elimination of the bromide leaving group. libretexts.org Polar aprotic solvents like DMSO or DMF are often used as they can stabilize the charged intermediate, thereby enhancing the reaction rate. fishersci.fi
Another potential pathway, particularly under strongly basic conditions, is the elimination-addition mechanism involving a highly reactive benzyne (B1209423) (or aryne) intermediate. libretexts.org This process begins with the deprotonation of a ring hydrogen ortho to the bromine atom, followed by the elimination of HBr to form the benzyne. The nucleophile then rapidly adds to the benzyne, yielding the substituted product. libretexts.org
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with aryl bromides being excellent substrates. The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organohalide, is one of the most widely used methods for synthesizing biaryl compounds. nih.govresearchgate.net
In the context of this compound, the bromine atom can be selectively targeted for coupling. A typical Suzuki-Miyaura reaction cycle involves a palladium(0) catalyst. The reaction is initiated by the oxidative addition of the aryl bromide to the Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with a boronic acid or its ester in the presence of a base. The final step is reductive elimination, which yields the biaryl product and regenerates the Pd(0) catalyst. nih.govrsc.org
Studies on similar molecules, such as 2-bromo-4-chlorophenol (B154644) derivatives, demonstrate the high regioselectivity of these reactions. The C-Br bond is significantly more reactive towards oxidative addition to Pd(0) than a C-Cl bond, allowing for selective functionalization at the bromine position. nih.gov
Below is a table summarizing typical conditions for Suzuki-Miyaura reactions involving substituted aryl bromides, based on analogous systems.
| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Bromo-4-chlorophenyl-2-bromobutyrate | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 81% | nih.gov |
| 2-Bromo-4-chlorophenyl-2-bromobutyrate | 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 75% | mdpi.com |
| 2-Bromo-3-methylthiophene | Tris(4-(4,4,5,5-tetramethyl- evitachem.comdioxaborolane)phenyl)amine | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 94% | jcu.edu.au |
Transformations Involving the Methylthio Moiety
The sulfur atom of the methylthio group is a versatile handle for further molecular elaboration, primarily through oxidation or C-S bond cleavage.
The thioether linkage can be selectively oxidized to form a sulfoxide (B87167) and subsequently a sulfone. These transformations significantly alter the electronic properties of the substituent, turning it from a weak electron-donating group into a strong electron-withdrawing group.
Controlled oxidation to the sulfoxide can be achieved using various reagents. A study on the aerobic oxidation of 4-(methylthio)phenol (B156131) demonstrated that molecular oxygen, in the presence of catalytic amounts of bromine and sodium nitrite, can convert the thioether to a sulfoxide. mdpi.com However, the presence of the phenolic hydroxyl group can complicate this reaction, potentially leading to lower conversion rates as the phenol may be susceptible to oxidation itself, possibly forming benzoquinone-like intermediates. mdpi.com The conversion of 4-(methylthio)phenol was only about 25% under these conditions, indicating the challenge of selective oxidation in such systems. mdpi.com
| Substrate | Oxidizing System | Product | Conversion/Yield | Reference |
|---|---|---|---|---|
| Methyl phenyl sulfide | Br₂ (3 mol%), NaNO₂, O₂ | Methyl phenyl sulfoxide | >99% | mdpi.com |
| 4-(Methylthio)phenol | Br₂ (5 mol%), NaNO₂, O₂ | 4-(Methylsulfinyl)phenol | ~25% | mdpi.com |
| 4-(Methylthio)benzoic acid | Br₂ (5 mol%), NaNO₂, O₂ | 4-(Methylsulfinyl)benzoic acid | 94% | mdpi.com |
Aromatic Pummerer reactions provide an alternative pathway for functionalizing the molecule via the sulfoxide. acs.orgnih.gov After oxidation to the sulfoxide, activation with an acid anhydride (B1165640) can lead to the formation of a thionium (B1214772) ion intermediate, which can then be attacked by nucleophiles. acs.org
The activation and cleavage of carbon-sulfur bonds have emerged as a valuable strategy in cross-coupling reactions, providing an alternative to traditional organohalides. dicp.ac.cnrsc.org Transition metals, particularly palladium and rhodium, are effective catalysts for this transformation. dicp.ac.cnrsc.org
The cleavage of the C(aryl)-S bond in thioethers can be used to generate new C-C or C-heteroatom bonds. For instance, in the Liebeskind-Srogl cross-coupling, a thioether reacts with an organoboron reagent in the presence of a palladium catalyst and a copper(I) carboxylate mediator to form a new C-C bond. dicp.ac.cn This method allows for the direct replacement of the methylthio group with various aryl or vinyl groups.
Mechanistic studies suggest that the process often involves the coordination of the sulfur atom to the metal center, facilitating the oxidative addition and cleavage of the C-S bond. rsc.org Sulfur-directed reactions can achieve high regioselectivity, as demonstrated in Rh-catalyzed alkynylthiolation of alkynes where a C-S bond is cleaved. rsc.org
Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a dominant director of the molecule's reactivity. It is a strongly activating, ortho- and para-directing group in electrophilic aromatic substitutions. libretexts.org While the provided outline focuses on the reactivity of the bromine and methylthio groups, the hydroxyl group's influence is implicit in many of these transformations.
The hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This deprotonation significantly enhances the electron-donating ability of the oxygen, further activating the ring towards other reactions. For example, in Suzuki-Miyaura coupling, the choice of base is critical not only for the transmetalation step but also for managing the acidity of the phenol.
Furthermore, the hydroxyl group itself can undergo standard reactions such as esterification or etherification. For example, reacting this compound with an acyl halide or anhydride would yield the corresponding ester. Similarly, reaction with an alkyl halide under basic conditions (Williamson ether synthesis) would produce the corresponding ether. These reactions protect the hydroxyl group, which can be useful if subsequent reaction steps are incompatible with a free phenol. A study on 2-bromo-4-chlorophenol showed its conversion to an ester by reacting it with 2-bromobutanoyl bromide in the presence of pyridine (B92270). nih.govmdpi.com
Esterification and Etherification Reactions
The phenolic hydroxyl group of this compound is a primary site for esterification and etherification reactions. These transformations are fundamental in modifying the properties of the molecule, often serving as a step in the synthesis of more complex structures.
Esterification: The hydroxyl group readily reacts with carboxylic acids or their derivatives, such as acyl chlorides and anhydrides, to form the corresponding esters. smolecule.com This reaction is typically carried out in the presence of a base or an acid catalyst. For instance, the reaction of a substituted phenol like 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide in the presence of pyridine yields the ester product, 2-bromo-4-chlorophenyl-2-bromobutanoate. nih.govmdpi.com Similarly, this compound can be expected to undergo analogous reactions. The electronic nature of substituents on the reacting partners can influence the reaction yields. Generally, electron-donating groups on the phenol enhance its nucleophilicity, while electron-withdrawing groups on the acylating agent increase its electrophilicity, often leading to higher yields. rsc.org Mechanistic studies on solvent-free esterification have shown that reagents like I₂/KH₂PO₂ can effectively promote the reaction between phenols and carboxylic acids under mild, room-temperature conditions. rsc.orgrsc.org
Etherification: The synthesis of ethers from this compound can be achieved through various methods, most notably the Williamson ether synthesis, where the corresponding phenoxide, formed by deprotonation with a suitable base (e.g., K₂CO₃, Cs₂CO₃), acts as a nucleophile towards an alkyl halide. Another important class of etherification is the nucleophilic aromatic substitution (SₙAr) reaction, where the phenoxide can displace a leaving group from an activated aromatic ring. For example, the coupling of 2-bromo-4-methylphenol (B149215) with 5-bromopyrimidine (B23866) is facilitated by a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). This demonstrates the potential for this compound to be incorporated into diaryl ether structures, which are common motifs in pharmaceuticals and materials science.
The table below summarizes representative conditions for these transformations, based on analogous phenolic compounds.
| Reaction Type | Substrate 1 | Substrate 2 | Reagents & Conditions | Product Type | Ref. |
| Esterification | 2-Bromo-4-chlorophenol | 2-Bromobutanoyl bromide | Pyridine, MeCN, 0 °C | Phenyl ester | mdpi.com |
| Esterification | Benzoic Acid | Various Phenols | I₂/KH₂PO₂, Solvent-free milling | Phenyl ester | rsc.orgrsc.org |
| Etherification | 2-Bromo-4-methylphenol | 5-Bromopyrimidine | K₂CO₃, DMF | Diaryl ether | |
| Etherification | 3-(4-Bromophenoxy)phenol | Methyl sulfenyl chloride | Methylene (B1212753) chloride, -20 °C | Thiophenyl ether | prepchem.com |
This table is illustrative and based on reactions of structurally similar phenols.
Complexation with Metal Centers: Ligand Design and Coordination Chemistry
The presence of multiple heteroatoms (oxygen and sulfur) makes this compound and its derivatives attractive candidates for ligand design in coordination chemistry. The phenolic oxygen, especially in its deprotonated form, is a hard donor, while the sulfur of the methylthio group is a soft donor. This hard-soft combination allows for versatile coordination behavior with a range of metal centers.
Derivatization of the phenol, often through condensation with an amine to form a Schiff base, can expand its coordination capabilities. For example, Schiff bases derived from substituted phenols can act as bidentate [N, O] or tridentate [N, O, S] ligands. evitachem.com Complexes of Nickel(II) with such ligands have been shown to be effective catalysts for polymerization reactions. evitachem.com Similarly, Zinc(II) complexes have been synthesized with Schiff bases derived from 2-bromo-4-chloro-6-[(3-methylaminopropylimino)methyl]phenol, a structurally related compound. tandfonline.com
The methylthio group itself is a key feature for coordination. The sulfur atom can coordinate to soft transition metals like palladium(II), rhodium(I), and ruthenium(II). rsc.org This is analogous to the well-studied coordination chemistry of thioethers and telluroethers. Ligands incorporating a thioether moiety can form stable pincer-type complexes or act as simple bidentate donors, influencing the catalytic activity and electronic properties of the metal center. rsc.org The combination of the phenolic oxygen and the thioether sulfur in this compound allows it to potentially act as a bidentate [O, S] ligand, a behavior that could be exploited in the design of novel catalysts or functional materials.
| Metal Ion | Ligand Type | Coordination Mode | Potential Application | Ref. |
| Ni(II) | Schiff base derivative | Tridentate [N, O, S] | Catalysis (e.g., polymerization) | evitachem.com |
| Zn(II) | Schiff base derivative | Bidentate [N, O] | Structural models | tandfonline.com |
| Pd(II) | Thioether/Telluroether | Bidentate/Tridentate | Catalysis | rsc.org |
| Rh(I) | Telluroether | Bidentate | Catalysis | rsc.org |
This table outlines potential coordination scenarios for this compound and its derivatives based on analogous systems.
Chemo- and Regioselectivity in Complex Reaction Systems
The presence of multiple reactive sites in this compound makes controlling chemo- and regioselectivity a critical aspect of its synthetic application. The principal reactive sites are the nucleophilic phenolic oxygen, the electrophilic carbon attached to the bromine, and the aromatic ring itself, which can undergo electrophilic substitution.
Regioselectivity in Cross-Coupling: In transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, high regioselectivity is often observed. Studies on the closely related 2-bromo-4-chlorophenyl system have shown that palladium catalysts selectively activate the C-Br bond over the C-Cl bond for oxidative addition. mdpi.comresearchgate.net This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. Therefore, in a Suzuki coupling of this compound with an arylboronic acid, the reaction is expected to occur exclusively at the 2-position, replacing the bromine atom. mdpi.comresearchgate.net
Chemoselectivity in Nucleophilic Reactions: Chemoselectivity between the phenolic -OH and the C-Br bond is highly dependent on the reaction conditions. In the presence of a base and a suitable electrophile (e.g., an alkyl halide or acyl chloride), the phenoxide is readily formed and will undergo O-alkylation (etherification) or O-acylation (esterification). mdpi.com Conversely, under conditions for palladium-catalyzed cross-coupling, which typically involve a palladium(0) source and a base, the reaction occurs at the C-Br bond. The choice of catalyst, base, and reaction partners is therefore crucial in directing the transformation to the desired site. For instance, SₙAr reactions with highly electron-deficient arenes can proceed via nucleophilic attack of the phenoxide, even in the presence of the bromo substituent. researchgate.net
Regioselectivity in Electrophilic Aromatic Substitution: The directing effects of the existing substituents (-OH, -Br, -SCH₃) control the position of any further electrophilic substitution on the aromatic ring. The hydroxyl group is a powerful activating, ortho-, para-directing group. The methylthio group is also activating and ortho-, para-directing. The bromine atom is deactivating but ortho-, para-directing. The combined influence of these groups would direct incoming electrophiles primarily to the position ortho to the hydroxyl group (C6), which is currently unsubstituted. However, side reactions, such as the formation of dibrominated products during bromination of p-cresol (B1678582), highlight the challenge in achieving perfect regioselectivity in such substitutions. google.com
Elucidation of Reaction Mechanisms
Understanding the reaction mechanisms involving this compound is key to optimizing reaction conditions and predicting product outcomes. This involves studying catalytic cycles, identifying reactive intermediates, and appreciating the subtle role of non-covalent interactions.
Investigation of Catalytic Cycles and Intermediate Species
The most well-studied and relevant catalytic cycles for this compound involve palladium-catalyzed cross-coupling reactions. The generally accepted mechanism for a Suzuki-Miyaura coupling reaction, which would arylate the 2-position, proceeds through a series of well-defined steps:
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the C-Br bond of this compound. This is typically the rate-determining step and results in a square planar Pd(II) intermediate species, Aryl-Pd(II)-Br. mdpi.com
Transmetalation: The organoboron reagent (e.g., an arylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the bromide ligand. This forms a new Pd(II) intermediate, Aryl-Pd(II)-Aryl'.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, which can then enter another catalytic cycle.
While this Pd(0)/Pd(II) cycle is common, other mechanisms can be operative. For instance, some nickel-catalyzed reactions are proposed to proceed through different catalytic cycles than their palladium counterparts. acs.org Furthermore, the synthesis of heterocyclic compounds can involve complex, multi-component reactions where the transition metal catalyst facilitates a cascade of bond-forming events, each with its own set of intermediates. researchgate.net The characterization of these intermediates, often achieved through spectroscopic methods under reaction conditions or by isolating stable analogues, is crucial for a complete mechanistic understanding.
Role of Non-Covalent Interactions in Directing Reactivity and Selectivity
Non-covalent interactions, such as hydrogen bonds, halogen bonds, and steric repulsion, play a significant, though often subtle, role in controlling the reactivity and selectivity of chemical reactions. jksus.orgscielo.org.mx
In the context of this compound, the phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen and the sulfur of the methylthio group can act as hydrogen bond acceptors. jksus.org These interactions can occur between substrate molecules or with solvent molecules. Such hydrogen bonding can pre-organize the substrate in a particular conformation, potentially influencing its binding to a catalyst's active site and thereby affecting the stereochemical or regiochemical outcome of a reaction. Computational studies using methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis can quantify the strength of these interactions and predict their influence on molecular stability and reactivity. acs.orgmdpi.com
Steric hindrance is another critical non-covalent factor. For example, the presence of the bromine atom ortho to the hydroxyl group can sterically hinder the approach of bulky reagents to the hydroxyl group, potentially reducing the rate of esterification or etherification compared to an unhindered phenol. rsc.org This steric effect can be exploited to achieve selective reactions at less hindered sites in more complex molecules. The interplay between these attractive (hydrogen bonding) and repulsive (steric) non-covalent forces is a key element in the rational design of selective synthetic routes involving this compound.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 2-Bromo-4-(methylthio)phenol in solution. Through one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon framework can be assembled.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the methylthio protons. The substitution pattern on the benzene (B151609) ring—with substituents at positions 1, 2, and 4—results in a characteristic splitting pattern for the three remaining aromatic protons.
The proton attached to C5 is anticipated to appear as a doublet, split by the adjacent proton at C6. The proton at C3 will likely be a doublet of doublets, split by both the C5 proton (meta-coupling) and the C6 proton (ortho-coupling). The C6 proton should appear as a doublet from coupling to the C5 proton. The phenolic hydroxyl (-OH) signal would typically be a broad singlet, and its chemical shift can be dependent on solvent and concentration. The methyl (-SCH₃) group will present as a sharp singlet, typically in the range of 2.4-2.5 ppm.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Six distinct signals are expected for the aromatic carbons and one for the methylthio carbon. The chemical shifts are influenced by the electronic effects of the substituents (-OH, -Br, -SMe). The carbon bearing the hydroxyl group (C1) is expected at a downfield shift, while the carbons attached to bromine (C2) and the methylthio group (C4) will also have characteristic shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.
| Atom Position | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| C1-OH | 5.0 - 6.0 | br s | - |
| C1 | - | - | 150 - 155 |
| C2 | - | - | 110 - 115 |
| C3 | 7.2 - 7.4 | dd | 130 - 134 |
| C4 | - | - | 130 - 135 |
| C5 | 7.0 - 7.2 | d | 115 - 120 |
| C6 | 6.8 - 7.0 | d | 128 - 132 |
| C-SC H₃ | 2.4 - 2.5 | s | 15 - 20 |
While 1D NMR provides foundational data, 2D NMR techniques are essential for the definitive assignment of complex structures. For this compound, Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be employed.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. For this molecule, a COSY spectrum would be expected to show a cross-peak between the proton at C5 and the proton at C6, confirming their ortho relationship. A weaker cross-peak might also be observed between the C3 and C5 protons due to meta-coupling. This confirms the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbon atoms to which they are directly attached. An HSQC spectrum would show a correlation cross-peak for each C-H bond: C3-H3, C5-H5, C6-H6, and the methyl carbon to its three protons. This technique allows for the unambiguous assignment of the carbon signals based on the previously assigned proton signals. The use of such 2D techniques is standard for the characterization of new Schiff bases and other complex organic molecules. researchgate.net
NMR data can offer insights into the preferred conformation of the molecule in solution, particularly concerning the orientation of the hydroxyl group. The presence of a bulky bromine atom ortho to the hydroxyl group can influence its orientation through steric hindrance and potential intramolecular hydrogen bonding.
The chemical shift of the phenolic proton can be indicative of hydrogen bonding; a more downfield shift often suggests stronger intramolecular hydrogen bonding. Furthermore, Nuclear Overhauser Effect (NOE) experiments could be used to probe spatial relationships. For instance, an NOE correlation between the hydroxyl proton and the proton at C6 would suggest a conformation where the O-H bond points towards the C6 position.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
The FTIR spectrum is expected to be dominated by a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenolic group. The broadness indicates hydrogen bonding. A sharper, weaker peak around 1200-1300 cm⁻¹ would correspond to the C-O stretching vibration. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C-S stretching vibration is often weak and appears in the 600-800 cm⁻¹ range. The C-Br stretch is expected in the far-infrared region, typically between 500 and 600 cm⁻¹.
Raman spectroscopy would complement the FTIR data, particularly for the non-polar bonds. The aromatic C-C ring stretching vibrations (around 1400-1600 cm⁻¹) and the symmetric stretch of the methylthio group would be readily observable. The combination of both techniques provides a more complete vibrational analysis. longdom.orgdergipark.org.tr
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| O-H Stretch (H-bonded) | 3200 - 3600 | FTIR |
| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |
| Aliphatic C-H Stretch (-SCH₃) | 2850 - 3000 | FTIR, Raman |
| Aromatic C=C Stretch | 1400 - 1600 | FTIR, Raman |
| C-O Stretch | 1200 - 1300 | FTIR |
| C-S Stretch | 600 - 800 | FTIR, Raman |
| C-Br Stretch | 500 - 600 | FTIR, Raman |
X-ray Crystallography and Solid-State Structural Analysis
Should this compound form a suitable single crystal, X-ray crystallography would provide the ultimate confirmation of its molecular structure and reveal its arrangement in the solid state. nih.gov This technique yields precise measurements of bond lengths, bond angles, and dihedral angles, confirming the substitution pattern on the benzene ring and the geometry of the functional groups. researchgate.net
The crystal structure would unambiguously determine the conformation of the molecule in the solid state, including the orientation of the hydroxyl and methylthio groups. redalyc.org Furthermore, it would provide detailed information about intermolecular interactions that govern the crystal packing. These interactions could include:
Hydrogen Bonding: The phenolic -OH group is a strong hydrogen bond donor and could form chains or networks with acceptor atoms (like the oxygen or sulfur of a neighboring molecule).
Halogen Bonding: The bromine atom could act as a Lewis acidic halogen bond donor, interacting with nucleophilic atoms on adjacent molecules.
π-π Stacking: The aromatic rings could stack on top of each other, contributing to the stability of the crystal lattice.
Analysis of the crystal packing provides critical insights into the solid-state properties of the material. For example, the crystal structure of 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol revealed a short intermolecular Br⋯O interaction, highlighting the role of the halogen in the crystal packing. researchgate.net
Analysis of Intermolecular Interactions and Crystal Packing Motifs
A definitive analysis of intermolecular interactions and crystal packing requires single-crystal X-ray diffraction data, which is not currently available in open-access databases for this compound. crystallography.netcrystalimpact.com However, a theoretical examination of its structure allows for the prediction of likely interactions that would govern its crystal packing. The primary interactions expected would be hydrogen bonding and potentially weaker halogen and π-interactions. rsc.org
Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor. It would be expected to form robust O-H···O hydrogen bonds with the hydroxyl group of an adjacent molecule or O-H···S bonds with the sulfur atom of the methylthio group. The latter would be a weaker, less common type of hydrogen bond. The presence of these bonds would likely be a dominant factor in the formation of chains or sheets within the crystal lattice.
Halogen Bonding: The bromine atom, possessing an electropositive region known as a σ-hole, could act as a halogen bond donor. It could interact with nucleophilic atoms on neighboring molecules, such as the oxygen of the hydroxyl group or the sulfur of the methylthio group (Br···O or Br···S interactions). Studies on other brominated organic compounds show such interactions can significantly influence crystal packing. semanticscholar.org
Investigation of Dihedral Angles and Molecular Conformation in Crystalline Phases
The molecular conformation of this compound in the solid state would be defined by the key dihedral angles within its structure. Crystallographic analysis of related bromophenol derivatives often reveals significant conformational details based on these angles. nih.govresearchgate.netnih.gov For this compound, the most critical dihedral angles would be:
C-C-S-C Dihedral Angle: The angle describing the rotation of the methyl group relative to the plane of the phenyl ring around the C(aryl)-S bond. This would determine the orientation of the methylthio substituent.
C-C-O-H Dihedral Angle: The angle defining the orientation of the phenolic hydrogen atom relative to the aromatic ring.
These angles are influenced by the electronic effects of the substituents and the steric hindrance between them. In the solid state, these intrinsic preferences are balanced against the need to form an efficiently packed crystal lattice stabilized by the intermolecular interactions discussed previously. For instance, the final conformation would be a compromise between minimizing intramolecular steric strain and maximizing intermolecular hydrogen and halogen bonding. The planarity or non-planarity of the molecule, dictated by these angles, would be a key feature of its crystalline phase.
High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful technique for unambiguous structural confirmation and the detection and identification of trace-level impurities. scispace.comresearchgate.netresolvemass.ca
Structural Confirmation: HRMS provides a highly accurate mass measurement of the molecular ion, typically with an error of less than 5 ppm. mdpi.comresearchgate.net This allows for the confident determination of the compound's elemental formula. For this compound, the distinct isotopic pattern caused by the presence of bromine (79Br and 81Br in an approximate 1:1 ratio) and sulfur (32S, 33S, 34S) would serve as a definitive confirmation of the structure.
Table 1: Theoretical HRMS Data for this compound
| Parameter | Theoretical Value |
|---|---|
| Molecular Formula | C₇H₇BrOS |
| Monoisotopic Mass (for ⁷⁹Br) | 217.9428 Da |
| Monoisotopic Mass (for ⁸¹Br) | 219.9408 Da |
| Key Isotopic Peaks | [M]⁺ and [M+2]⁺ |
| Expected Intensity Ratio | ~1:1 |
Impurity Profiling: LC-MS is the standard method for impurity profiling in pharmaceutical and chemical manufacturing. chimia.chresearchgate.net An LC-HRMS method would be developed to separate this compound from any process-related impurities or degradation products.
Potential Impurities: Impurities could arise from the starting materials or side reactions during synthesis. These might include:
Isomeric variants (e.g., 3-Bromo-4-(methylthio)phenol).
Over-brominated or under-brominated species (e.g., Dibrominated phenols or 4-(methylthio)phenol).
Oxidation products (e.g., sulfoxide (B87167) or sulfone derivatives).
Methodology: A reversed-phase HPLC method would be used to separate the compounds, which would then be introduced into the high-resolution mass spectrometer. mdpi.com The instrument would detect the accurate masses of all eluting compounds, allowing for the putative identification of impurities based on their elemental composition. Tandem mass spectrometry (MS/MS) experiments could then be performed to fragment the impurity ions, providing structural information for definitive identification.
Lack of Published Computational Data for this compound Precludes Detailed Analysis
Despite a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical modeling studies for the chemical compound This compound (CAS No. 131845-96-0) were found. Consequently, the generation of an article with the detailed, data-driven sections and subsections as requested is not possible without resorting to speculation, which would violate the principles of scientific accuracy.
The user's request specified a detailed article focusing on the computational chemistry and theoretical modeling of this compound, including sections on Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, prediction of spectroscopic parameters, quantum chemical descriptors, and theoretical investigations of reaction pathways.
While methodologies for these types of analyses are well-established, and studies on closely related compounds exist, the specific data points—such as optimized geometry parameters, HOMO-LUMO energies, MEP maps, predicted NMR shifts, or calculated reactivity indices—for this compound are not available in the public domain.
For context, computational studies on analogous compounds like substituted bromophenols and thiophenols are common. These studies employ DFT methods, often with the B3LYP functional and basis sets like 6-31G* or 6-311++G(d,p), to investigate molecular structure, electronic properties, and reactivity. For example, research on other substituted phenols has successfully correlated calculated parameters with experimental properties like antioxidant activity or acidity (pKa). Similarly, analyses of substituted thiophenols have provided insights into reaction mechanisms such as S-H bond fission.
However, without published research focused specifically on this compound, creating the requested data tables and detailed findings would be hypothetical. To maintain factual accuracy, we must report that the necessary scientific data to construct the specified article is not available at this time.
Below is the table of compound names that would have been included in the article as requested.
Computational Chemistry and Theoretical Modelling of 2 Bromo 4 Methylthio Phenol
Intermolecular Interaction Energy Calculations and Hirshfeld Surface Analysis
The study of intermolecular interactions is crucial for understanding the crystal packing and solid-state properties of molecular compounds. For 2-Bromo-4-(methylthio)phenol, while specific studies are not extensively available, the methodologies of intermolecular interaction energy calculations and Hirshfeld surface analysis are well-established and have been applied to structurally similar compounds. These techniques provide quantitative and qualitative insights into the non-covalent interactions that govern the supramolecular architecture.
Intermolecular Interaction Energy Calculations
The energetics of intermolecular interactions within the crystal lattice can be quantified using computational methods such as the PIXEL method. This approach partitions the total interaction energy between molecular pairs into Coulombic, polarization, dispersion, and repulsion components. Such calculations help in identifying the most significant interactions that contribute to the stability of the crystal structure. For instance, in related brominated phenolic compounds, dispersion forces are often found to have the highest contribution to the lattice energy. ias.ac.in
Analysis of various interaction motifs, such as dimers formed through different non-covalent contacts, allows for a detailed understanding of the packing arrangement. ias.ac.in These motifs are identified based on their interaction energies, providing a hierarchy of the most stable molecular pairs within the crystal.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The properties mapped onto this surface provide a detailed picture of the molecular environment.
Key properties mapped on the Hirshfeld surface include:
d norm : A normalized contact distance that highlights regions of significant intermolecular contact. Negative values (red regions) indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds and other strong interactions.
d i and d e : The distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, respectively. These are plotted against each other in 2D fingerprint plots.
Shape Index and Curvedness : These surface properties reveal the shape complementarity of interacting molecules, with the shape index being particularly useful for identifying π-π stacking interactions. ias.ac.in
2D Fingerprint Plots
Decomposed 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts. By filtering the Hirshfeld surface to show only specific atom-pair contacts, the percentage contribution of each interaction to the total surface can be calculated. For bromo-substituted organic molecules, common significant contacts include H···H, C···H/H···C, Br···H/H···Br, and O···H/H···O interactions. nih.govnih.gov The relative contributions of these contacts help in understanding the packing motifs. For example, a high percentage of H···H contacts is typical for organic molecules, while significant Br···H and O···H contacts point to the importance of halogen and hydrogen bonding in the crystal packing. nih.govnih.gov
In the absence of a specific crystal structure for this compound, a comparative analysis with related structures is informative. For example, studies on other brominated phenols and similar organic compounds reveal the common types of interactions. bohrium.comfigshare.com
Below is a hypothetical data table illustrating the kind of information that would be obtained from a Hirshfeld surface analysis for a compound like this compound, based on findings for analogous molecules. nih.govnih.gov
| Interaction Type | Contribution (%) |
|---|---|
| H···H | ~35-45 |
| C···H/H···C | ~20-25 |
| Br···H/H···Br | ~10-15 |
| O···H/H···O | ~5-10 |
| S···H/H···S | ~5-10 |
| Br···C/C···Br | ~1-5 |
| C···C | ~1-5 |
Solvent Effects on Electronic and Spectroscopic Properties through Continuum Models
The electronic and spectroscopic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum models are a computationally efficient way to simulate these solvent effects by representing the solvent as a continuous medium with a specific dielectric constant. springernature.com The Polarizable Continuum Model (PCM) is a widely used approach within this framework. mdpi.com
In a PCM calculation, the solute molecule is placed in a cavity within the solvent continuum. The solute's charge distribution polarizes the solvent, which in turn creates a reaction field that interacts with the solute, leading to changes in its electronic structure and properties. springernature.commdpi.com
Solvent Effects on Electronic Properties
The polarity of the solvent can affect various electronic properties of this compound, such as its dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO).
Dipole Moment : In a polar solvent, the reaction field tends to stabilize charge separation within the solute molecule, often leading to an increase in its dipole moment compared to the gas phase. researchgate.net
HOMO-LUMO Energy Gap : The energies of the HOMO and LUMO can be differentially stabilized by the solvent. This can lead to a change in the HOMO-LUMO energy gap, which is a key indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap generally implies higher reactivity.
Solvent Effects on Spectroscopic Properties
The absorption spectrum of a molecule, which is determined by its electronic transitions, is also sensitive to the solvent environment. Time-Dependent Density Functional Theory (TD-DFT) combined with a continuum model like PCM is a standard method for calculating the electronic absorption spectra in different solvents. researchgate.net
The solvent can cause shifts in the absorption maxima (λmax), a phenomenon known as solvatochromism.
Bathochromic Shift (Red Shift) : A shift to longer wavelengths, often observed for π→π* transitions when the excited state is more polar than the ground state and is thus stabilized to a greater extent by a polar solvent. researchgate.net
Hypsochromic Shift (Blue Shift) : A shift to shorter wavelengths, which can occur for n→π* transitions. In this case, the ground state can be stabilized by hydrogen bonding with a protic solvent, increasing the energy required for the transition. researchgate.net
By calculating the electronic transitions in solvents of varying polarity, it is possible to predict and understand the solvatochromic behavior of this compound. This information is valuable for interpreting experimental spectroscopic data and for applications where the molecule's light-absorbing properties are important.
The following interactive table provides hypothetical data on how the electronic properties and the main absorption wavelength of this compound might vary with the solvent, as predicted by computational modeling.
| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) | Calculated λmax (nm) |
|---|---|---|---|---|
| Gas Phase | 1.0 | 2.50 | 5.20 | 280 |
| Cyclohexane | 2.02 | 2.85 | 5.15 | 284 |
| Dichloromethane | 8.93 | 3.50 | 5.05 | 290 |
| Ethanol | 24.55 | 3.90 | 4.98 | 295 |
| Methanol | 32.63 | 4.10 | 4.95 | 298 |
| Water | 78.39 | 4.50 | 4.90 | 302 |
Applications in Advanced Organic Synthesis and Functional Materials Research
Role as a Versatile Organic Building Block
The utility of 2-Bromo-4-(methylthio)phenol as a versatile building block stems from the distinct reactivity of its functional groups. The hydroxyl group can be readily converted into an ether or ester, or it can direct ortho-lithiation. The bromine atom is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.orgwikipedia.orglibretexts.orgwikipedia.org The methylthio group can also be oxidized to sulfoxide (B87167) or sulfone, further expanding the synthetic possibilities.
Precursor in the Synthesis of Complex Organic Architectures
The multifunctionality of this compound makes it an attractive starting material for the synthesis of more complex molecules, including natural products and pharmacologically active compounds. For instance, the phenolic hydroxyl group can be used to direct the regioselective introduction of substituents, while the bromo group serves as a handle for the construction of biaryl linkages or the introduction of acetylenic moieties. nih.gov A key transformation is its potential use in the synthesis of benzofuran (B130515) derivatives, a common scaffold in many biologically active compounds. organic-chemistry.orgnih.govnih.govresearchgate.netjocpr.com
Table 1: Potential Cross-Coupling Reactions Utilizing this compound
| Coupling Reaction | Reactant | Catalyst System | Potential Product |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, base | Biphenyl derivative |
| Buchwald-Hartwig | Amine | Pd catalyst, base | Arylamine derivative |
This table illustrates potential applications of this compound in common cross-coupling reactions based on the reactivity of aryl bromides.
Contribution to the Development of Chemical Libraries for High-Throughput Screening
In the field of drug discovery, the generation of chemical libraries containing a diverse range of small molecules is crucial for high-throughput screening (HTS). nih.gov The structural attributes of this compound make it a suitable scaffold for combinatorial chemistry. By systematically reacting the different functional groups with a variety of building blocks, a large library of related compounds can be rapidly synthesized. For example, the bromine atom can be subjected to a Suzuki coupling with a diverse set of boronic acids, while the hydroxyl group can be etherified or esterified with various alkylating or acylating agents, leading to a library of compounds with diverse substitutions.
Integration into Conjugated Systems and Functional Materials
The development of novel organic materials with tailored electronic and optical properties is a rapidly growing area of research. The unique electronic properties of sulfur-containing aromatic compounds make them attractive candidates for applications in organic electronics.
Synthesis of Derivatives for Optoelectronic Applications (e.g., Organic Light-Emitting Diodes, Semiconductors)
The synthesis of organic semiconductors is a key area of materials science. acs.orgsigmaaldrich.comnih.gov Thiophene-containing oligomers and polymers are known for their excellent charge-transport properties. nih.gov While direct applications of this compound in this area are not extensively documented, its structure suggests potential. Through reactions such as the Suzuki or Sonogashira coupling, it could be incorporated into larger π-conjugated systems. nih.govorganic-chemistry.orgresearchgate.net Such systems are the basis for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nbinno.comresearchgate.netresearchgate.net The presence of the sulfur atom in the methylthio group can influence the electronic properties of the resulting materials.
Utilization in Polymer Chemistry for Material Property Modification
The functional groups on this compound offer handles for its incorporation into polymer chains, either as a monomer or as a modifying agent for existing polymers. The phenolic hydroxyl group, for instance, could be used to initiate the ring-opening polymerization of cyclic esters or ethers. Alternatively, the bromo group could be converted into a polymerizable group, such as a vinyl or styrenyl group, allowing for its participation in radical or transition-metal-catalyzed polymerization reactions.
Design and Synthesis of Novel Ligands for Catalytic Systems
The development of new ligands is crucial for advancing transition-metal catalysis. orientjchem.org Phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands are two of the most important classes of ligands in this field. nih.govnih.govnih.govresearchgate.netresearchgate.netorgsyn.orgcardiff.ac.ukrsc.orgtaylorfrancis.comcarbene.de this compound can serve as a precursor for the synthesis of novel ligands. For example, the bromine atom can be displaced by a phosphine group through a nucleophilic substitution or a cross-coupling reaction. nih.govnih.govresearchgate.netcardiff.ac.uk The resulting phosphine-phenol could then act as a bidentate ligand, coordinating to a metal center through both the phosphorus and the oxygen atoms. Such ligands could find applications in a variety of catalytic transformations. Similarly, the phenolic structure could be a starting point for the synthesis of novel NHC precursors. nih.govresearchgate.netrsc.orgtaylorfrancis.comcarbene.de
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Sulfoxide |
| Sulfone |
| Benzofuran |
| Arylboronic acid |
| Biphenyl |
| Amine |
| Arylamine |
| Terminal alkyne |
| Arylalkyne |
| Thiophene |
| Vinyl |
| Styrenyl |
| Phosphine |
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Green Synthetic Methodologies
The future synthesis of 2-Bromo-4-(methylthio)phenol is increasingly geared towards environmentally benign processes that prioritize safety, efficiency, and waste reduction. Traditional bromination methods often rely on hazardous reagents and chlorinated solvents, prompting a shift towards greener alternatives.
Key research directions include:
Oxidative Bromination: The use of systems like hydrogen peroxide and hydrogen bromide (H₂O₂-HBr) in aqueous media presents a sustainable approach. This method generates the brominating agent, molecular bromine, in situ, with water as the only byproduct, thereby avoiding the direct use of hazardous liquid bromine. researchgate.net
Catalyst-Free and Solvent-Free Conditions: Research is moving towards minimizing or eliminating solvents and catalysts. Methods that allow for efficient bromination at ambient temperatures without the need for metal or acid catalysts are highly desirable. researchgate.net
One-Pot Synthesis: The development of tandem, one-pot reactions can significantly improve process efficiency. For instance, a sequence combining ipso-hydroxylation of a boronic acid precursor, followed by bromination and subsequent cross-coupling reactions, can generate highly substituted phenols in a single, streamlined process. nih.gov This approach reduces the need for isolating intermediates, saving time, resources, and minimizing waste. nih.gov
| Method | Traditional Approach | Green/Sustainable Alternative | Advantages of Green Alternative |
| Brominating Agent | Elemental Bromine (Br₂) | In situ generation from HBr/H₂O₂ or KBr/Oxidant | Avoids handling of toxic and corrosive Br₂; water is the main byproduct. researchgate.net |
| Solvent | Chlorinated solvents (e.g., CCl₄, CHCl₃) | Water, ethanol, ionic liquids, or solvent-free conditions | Reduced environmental impact and toxicity. researchgate.netresearchgate.net |
| Process | Multi-step synthesis with purification of intermediates | One-pot tandem reactions (e.g., hydroxylation-bromination-coupling) | Increased atom economy, reduced waste, and shorter reaction times. nih.gov |
Exploration of Undiscovered Reactivity Patterns and Selectivity Control
The unique arrangement of a hydroxyl, a bromo, and a methylthio group on the aromatic ring of this compound offers a rich landscape for exploring novel reactivity and achieving precise chemical control. The interplay between these functional groups governs the molecule's behavior in chemical transformations.
Future research will likely focus on:
Site-Selective Functionalization: The hydroxyl group is a strongly activating, ortho-para director, while the bromine atom is a deactivating ortho-para director. Understanding and controlling the regioselectivity of further electrophilic aromatic substitutions is a key challenge. nih.gov Developing reactions that can selectively target the remaining C-H bonds would unlock new synthetic pathways.
Cross-Coupling Reactions: The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). Future work could explore novel coupling partners to synthesize complex molecules, such as biaryls or alkynyl-substituted phenols, which are valuable in medicinal chemistry and materials science. nih.gov
Reactivity of the Methylthio Group: The sulfur atom in the methylthio group is susceptible to oxidation, allowing for the formation of the corresponding sulfoxide (B87167) and sulfone. These transformations can modulate the electronic properties and biological activity of the molecule. Furthermore, the methylthio group itself can influence the reactivity of the aromatic ring. While alcohols are generally less acidic than thiols, the hydroxyl group's proton is more electropositive than the thiol's proton, affecting interactions and reactivity. rsc.org
| Functional Group | Position | Electronic Effect | Directing Influence (for Electrophilic Aromatic Substitution) | Potential Reactions |
| Hydroxyl (-OH) | 1 | Activating | Ortho, Para | Etherification, Esterification |
| Bromo (-Br) | 2 | Deactivating | Ortho, Para | Nucleophilic Aromatic Substitution, Cross-Coupling Reactions |
| Methylthio (-SCH₃) | 4 | Activating | Ortho, Para | Oxidation (to sulfoxide/sulfone) |
Advanced Computational Modelling for Rational Design and Property Prediction
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating discovery.
For this compound, future computational studies could focus on:
Structure and Property Prediction: DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties. nih.govacs.org This includes determining key parameters like bond lengths, bond angles, and dipole moments, which are fundamental to understanding the molecule's behavior.
Reactivity and Mechanistic Insights: Computational models can elucidate reaction mechanisms and predict reactivity. By calculating parameters such as HOMO-LUMO energy gaps, ionization potential, and electron affinity, researchers can predict how the molecule will behave in different chemical environments. imist.marjpn.org This is crucial for designing new reactions and understanding selectivity. For substituted phenols, computational models can relate toxicity to quantitative structure-activity relationship (QSAR) descriptors like pKa and bond dissociation enthalpy (BDE). nih.govacs.org
pKa Determination: Accurate prediction of the acidity (pKa) of the phenolic proton is essential, as it governs the molecule's behavior in biological systems and as a catalyst. Advanced computational protocols can now determine the pKa values of substituted phenols with high accuracy. scispace.comtorvergata.it
| Property/Parameter | Computational Method | Significance |
| Molecular Geometry | DFT (e.g., B3LYP/6-311G++) | Predicts stable conformations, bond lengths, and angles. nih.govacs.org |
| Electronic Properties | DFT | Determines HOMO-LUMO gap, dipole moment, and charge distribution, which relate to reactivity and intermolecular interactions. imist.ma |
| Vibrational Spectra | DFT | Predicts IR and Raman spectra for structural confirmation. |
| Acidity (pKa) | DFT with solvation models (e.g., CPCM, SMD) | Predicts the acidity of the phenolic group, crucial for biological and chemical applications. scispace.comtorvergata.it |
| Reaction Pathways | DFT | Elucidates transition states and reaction mechanisms, aiding in the rational design of new synthetic routes. |
Integration of this compound into Emerging Areas of Materials Science
The multifunctional nature of this compound makes it an attractive building block for the synthesis of advanced materials with tailored properties.
Unexplored avenues in this area include:
Covalent Organic Frameworks (COFs): COFs are porous, crystalline polymers with a wide range of potential applications, including gas storage, catalysis, and sensing. nih.govmdpi.com The phenolic hydroxyl group of this compound can be used to form the linking bonds of the framework (e.g., boronate esters, imines), while the bromo and methylthio groups can be used for post-synthetic modification to tune the properties of the final material.
Phenolic Polymers and Resins: Phenolic monomers are foundational to the polymer industry. specialchem.com Incorporating this compound into phenolic resins could impart specific properties such as enhanced thermal stability, flame retardancy (due to the bromine), and altered chemical resistance. The exploration of bio-based phenolic sources is a growing field, and synthetic monomers with unique functionalities are also of high interest. rsc.orgrsc.org
Functional Monomers for Specialty Polymers: Beyond traditional phenolic resins, this compound could serve as a monomer for other types of polymers. The hydroxyl group allows for polymerization through condensation reactions, and the bromo-substituent provides a site for grafting other polymer chains or functional molecules, leading to materials with complex architectures and functions.
| Material Class | Role of this compound | Potential Applications |
| Covalent Organic Frameworks (COFs) | Multifunctional monomer for framework construction and post-synthetic modification. | Gas separation and storage, heterogeneous catalysis, chemical sensing. nih.govmdpi.com |
| Phenolic Resins | Functional co-monomer to impart specific properties. | Flame-retardant composites, high-performance adhesives, molding compounds. specialchem.com |
| Specialty Polymers | Building block for polymers with tailored functionalities. | Membranes for separation, functional coatings, materials for electronic devices. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
